2-(Dimethylamino)propanenitrile

Catalog No.
S1926848
CAS No.
5350-67-4
M.F
C5H10N2
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)propanenitrile

CAS Number

5350-67-4

Product Name

2-(Dimethylamino)propanenitrile

IUPAC Name

2-(dimethylamino)propanenitrile

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3

InChI Key

GQJKKKULUSFWSC-UHFFFAOYSA-N

SMILES

CC(C#N)N(C)C

Canonical SMILES

CC(C#N)N(C)C

The exact mass of the compound 2-(Dimethylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Dimethylamino)propanenitrile is a highly specialized alpha-aminonitrile serving as a critical building block in organic synthesis, particularly for the production of alpha-branched diamines and alpha-amino acids [1]. Unlike its linear beta-aminonitrile counterpart, this compound features a methyl-branched backbone that dictates its distinct reactivity profile. It is primarily procured as a precursor for N,N-dimethylalanine and N1,N1-dimethylpropane-1,2-diamine, which are essential pharmacophores in medicinal chemistry [2]. Its production via Strecker-type chemistry rather than acrylonitrile addition fundamentally alters its impurity profile, making it a distinct raw material for regulated pharmaceutical manufacturing.

Generic substitution with the more common and cheaper 3-(dimethylamino)propanenitrile (CAS 1738-25-6) is chemically and toxicologically impossible [1]. The 3-isomer is a beta-aminonitrile that yields linear 1,3-diamines and beta-amino acids, whereas the 2-isomer is an alpha-aminonitrile that strictly yields branched 1,2-diamines and alpha-amino acids. Attempting to substitute the 2-isomer with the 3-isomer will result in complete failure of the target API synthesis due to the incorrect carbon chain connectivity. Furthermore, the 3-isomer is a known occupational neurotoxin linked to urologic neuropathy, carrying severe handling liabilities and residual acrylonitrile risks that the 2-isomer avoids [2].

Downstream Regiochemistry: 1,2-Diamine vs. 1,3-Diamine Precursor

Reduction of 2-(dimethylamino)propanenitrile strictly yields N1,N1-dimethylpropane-1,2-diamine, whereas the comparator 3-(dimethylamino)propanenitrile yields N,N-dimethylpropane-1,3-diamine (DMAPA) [1]. This regiochemical difference is absolute and dictates the spatial arrangement of the nitrogen atoms in the final molecule.

Evidence DimensionNitrogen atom spacing in reduced product
Target Compound Data1,2-diamine spacing (alpha-branched)
Comparator Or Baseline3-isomer (1,3-diamine spacing, linear)
Quantified Difference1-carbon shift in chain branching
ConditionsStandard nitrile reduction (e.g., catalytic hydrogenation)

Buyers synthesizing alpha-branched pharmaceutical ligands or APIs must procure the 2-isomer to achieve the correct molecular geometry.

Amino Acid Precursor Suitability: Alpha vs. Beta Hydrolysis Products

Under acidic or basic hydrolysis, 2-(dimethylamino)propanenitrile converts exclusively to N,N-dimethylalanine, an alpha-amino acid derivative [1]. In contrast, the 3-isomer hydrolyzes to N,N-dimethyl-beta-alanine. The presence of the alpha-methyl group in the 2-isomer provides the essential structural motif required for incorporating dimethylated alanine into peptide sequences or specific drug scaffolds.

Evidence DimensionCarboxylic acid product class
Target Compound DataAlpha-amino acid (N,N-dimethylalanine)
Comparator Or Baseline3-isomer yields Beta-amino acid
Quantified Difference100% structural divergence in acid functionality
ConditionsAcidic/basic aqueous hydrolysis

Procurement for peptide synthesis and alpha-amino acid API manufacturing strictly requires the 2-isomer to ensure the correct biological backbone.

Impurity Profile: Elimination of Residual Acrylonitrile Risk

The synthesis of 2-(dimethylamino)propanenitrile typically proceeds via a Strecker-type reaction utilizing acetaldehyde, dimethylamine, and a cyanide source [1]. This completely eliminates the use of acrylonitrile, which is the primary starting material for the 3-isomer. Consequently, the 2-isomer carries zero risk of residual acrylonitrile—a highly toxic, carcinogenic, and strictly regulated mutagenic impurity.

Evidence DimensionResidual acrylonitrile potential
Target Compound Data0 ppm (acrylonitrile is not in the synthetic route)
Comparator Or Baseline3-isomer (synthesized from acrylonitrile, carries residual risk)
Quantified DifferenceComplete elimination of acrylonitrile impurity risk
ConditionsIndustrial precursor sourcing for regulated API manufacturing

Eliminating acrylonitrile from the synthetic history simplifies regulatory compliance and quality control for pharmaceutical buyers under ICH M7 guidelines.

Occupational Safety: Avoidance of Beta-Aminonitrile Neuropathy

The 3-isomer (3-dimethylaminopropionitrile) is a documented neurotoxin responsible for occupational urologic syndrome (bladder neuropathy) when used as an industrial catalyst [1]. The 2-isomer, being an alpha-aminonitrile, lacks the specific beta-aminonitrile structural motif associated with this severe occupational hazard, thereby altering the required industrial hygiene protocols during scale-up and handling.

Evidence DimensionAssociation with occupational urologic neuropathy
Target Compound DataNot associated with beta-aminonitrile urologic syndrome
Comparator Or Baseline3-isomer (established causative agent of urologic neuropathy)
Quantified DifferenceAvoidance of specific beta-aminonitrile neurotoxic mechanism
ConditionsIndustrial handling and catalyst/intermediate usage

Selecting the 2-isomer mitigates severe occupational health liabilities associated with the linear 3-isomer homologue.

Precursor for N,N-Dimethylalanine in Peptide Synthesis

Because it hydrolyzes directly to an alpha-amino acid, 2-(dimethylamino)propanenitrile is the optimal starting material for synthesizing N,N-dimethylalanine [1]. This is critical for pharmaceutical companies developing modified peptides or small-molecule drugs requiring an N-methylated alpha-amino acid motif to enhance metabolic stability or target binding.

Synthesis of Alpha-Branched 1,2-Diamines for Chiral Ligands

The reduction of the nitrile group yields N1,N1-dimethylpropane-1,2-diamine [2]. This specific 1,2-diamine geometry is essential for creating bidentate ligands used in asymmetric catalysis and coordination chemistry, where the alpha-methyl branch provides necessary steric hindrance that the linear 1,3-diamine cannot offer.

Regulated API Manufacturing Requiring Acrylonitrile-Free Routes

For pharmaceutical manufacturers operating under strict ICH M7 guidelines for mutagenic impurities, sourcing 2-(dimethylamino)propanenitrile provides a synthetic pathway free from acrylonitrile [3]. This significantly reduces the analytical burden and regulatory risk during the scale-up of downstream APIs compared to using beta-aminonitrile derivatives.

XLogP3

0.5

Other CAS

5350-67-4

Dates

Last modified: 08-16-2023

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